
B355252
Übersicht
Beschreibung
B355252 (4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide) is a phenoxythiophene sulfonamide derivative first synthesized in 2010 by Dr. A.L. Williams at North Carolina Central University . It exhibits potent neuroprotective properties across multiple in vitro and in vivo models, including glutamate-induced excitotoxicity, 6-hydroxydopamine (6-OHDA)-induced Parkinson’s disease models, and cerebral ischemia . Key mechanisms of action include:
- Inhibition of intracellular Ca²⁺ overload: Reduces glutamate-triggered Ca²⁺ influx by 71% (p<0.001), preventing mitochondrial dysfunction and apoptosis .
- Suppression of reactive oxygen species (ROS): Decreases ROS levels by 40% (p<0.001) in HT-22 cells under glutamate stress .
- Modulation of ERK signaling: Blocks glutamate-induced ERK1/2 hyperactivation while restoring ERK3 activity, a pathway critical for cell survival .
- Mitochondrial stabilization: Attenuates mitochondrial fission and apoptosis-inducing factor (AIF) nuclear translocation .
This compound also enhances nerve growth factor (NGF)-mediated neurite outgrowth and demonstrates anti-inflammatory effects in LPS-induced neuroinflammation models .
Vorbereitungsmethoden
Synthesis Pathway and Reaction Sequence
The synthesis of B355252 involves a multi-step sequence beginning with 4,5-dichlorothiophene-2-sulfonyl chloride (1 ) as the starting material. Reaction with 1-naphthylmethylamine (2 ) in the presence of triethylamine (TEA) yields 4,5-dichloro-N-(naphthalen-1-ylmethyl)thiophene-2-sulfonamide (3 ) with 91% efficiency . Subsequent protection of the sulfonamide nitrogen with a p-methoxybenzyl (PMB) group via NaH-mediated alkylation in dimethylformamide (DMF) produces the PMB-protected intermediate 4 (91% yield) .
The critical S<sub>N</sub>Ar reaction introduces the 3-(piperazin-1-yl)phenoxy moiety to the thiophene ring. Microwave irradiation facilitates this step, wherein intermediate 4 reacts with N-Boc-protected 3-hydroxyphenylpiperazine (5 ) in the presence of cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) in DMF or tripotassium phosphate (K<sub>3</sub>PO<sub>4</sub>) in N-methyl-2-pyrrolidone (NMP) . This step generates the doubly protected intermediate 6 , which undergoes simultaneous deprotection of PMB and Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield this compound in 92% yield .
Optimization of Microwave-Assisted S<sub>N</sub>Ar Reaction
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Comparative studies demonstrate that Cs<sub>2</sub>CO<sub>3</sub> in DMF or K<sub>3</sub>PO<sub>4</sub> in NMP under microwave irradiation (100–120°C, 10–30 min) achieves optimal yields (94%) for the heteroaryl ether core . The table below summarizes key reaction parameters:
Condition | Solvent | Base | Temperature | Time | Yield |
---|---|---|---|---|---|
Microwave irradiation | DMF | Cs<sub>2</sub>CO<sub>3</sub> | 120°C | 20 min | 94% |
Microwave irradiation | NMP | K<sub>3</sub>PO<sub>4</sub> | 100°C | 30 min | 94% |
Conventional heating | DMF | Cs<sub>2</sub>CO<sub>3</sub> | 80°C | 6 h | 72% |
Microwave conditions reduce reaction times from hours to minutes while minimizing side reactions, such as hydrolysis or decomposition .
Role of Protecting Groups
The PMB group safeguards the sulfonamide nitrogen during the S<sub>N</sub>Ar step, preventing undesirable side reactions. Without protection, competing nucleophilic attack at the sulfonamide site reduces yields to <30% . Similarly, the Boc group on the piperazine nitrogen ensures regioselective etherification at the phenolic oxygen.
Deprotection and Final Product Isolation
Final deprotection employs TFA in a 1:1 DCM-TFA mixture, cleaving both PMB and Boc groups in a single step . The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:9) to afford this compound as a white solid. Analytical data confirm its structure:
-
<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 8.32 (d, J = 7.5 Hz, 1H), 7.90–7.85 (m, 2H), 7.58–7.45 (m, 4H), 6.95 (d, J = 8.5 Hz, 1H), 6.85 (s, 1H), 6.78 (d, J = 8.0 Hz, 1H), 4.70 (s, 2H), 3.85–3.75 (m, 4H), 3.10–3.00 (m, 4H) .
Comparative Analysis with Conventional Synthesis
Traditional thermal methods require prolonged heating (6–40 h) and suffer from lower yields (72%) due to thermal degradation . In contrast, microwave-assisted synthesis enhances reaction kinetics through rapid, uniform heating, reducing energy input and improving scalability. For instance, the S<sub>N</sub>Ar step achieves 94% yield in 20–30 min under microwave conditions versus 72% in 6 h thermally .
Analyse Chemischer Reaktionen
Arten von Reaktionen
B355252 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren, was möglicherweise ihre biologische Aktivität verändert.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu verschiedenen Sulfonamidderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
B355252 has shown significant promise across various applications:
Neuroprotection
This compound protects neuronal cells from various forms of toxicity:
- Glutamate-Induced Excitotoxicity : It prevents cell death in murine hippocampal HT-22 cells exposed to glutamate by suppressing oxidative stress and calcium overload.
- Cerebral Ischemia : In rat models, this compound demonstrated the ability to ameliorate neuronal loss and reduce inflammatory responses during ischemic events. Behavioral tests showed improvements in neurologic responses and forepaw function recovery .
Anti-Inflammatory Effects
The compound effectively suppresses neuroinflammation:
- In studies involving lipopolysaccharide-induced neuroinflammation, this compound reduced the activation of microglial and astrocytic cells, leading to decreased brain tissue damage .
Potential in Neurodegenerative Disorders
This compound has been studied for its effects on neurodegenerative diseases:
- In models simulating Parkinson's disease, it was effective against 6-hydroxydopamine-induced cell death, highlighting its potential as a therapeutic agent .
Case Studies
Wirkmechanismus
B355252 exerts its effects through several mechanisms:
Mitochondrial Protection: The compound inhibits mitochondrial fission and prevents the nuclear translocation of apoptosis-inducing factor, thereby protecting neuronal cells from glutamate-induced stress.
Reduction of Reactive Oxygen Species (ROS): This compound attenuates the production of reactive oxygen species, which are harmful to neuronal cells.
Inhibition of Inflammatory Pathways: The compound suppresses key pyroptotic markers and cytokines, reducing neuroinflammation.
Modulation of Calcium Levels: This compound helps restore intracellular calcium levels, preventing mitochondrial depolarization and neuronal apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural Analog: B355227
B355227, a chemical analogue of B355252, shares structural similarities but differs in BBB permeability.
Key Insight : While B355227’s BBB permeability makes it advantageous for CNS targeting, this compound’s broader mechanistic profile supports its use in multifactorial neurodegenerative diseases.
Functional Analog: MK-801 (NMDA Receptor Antagonist)
MK-801, a glutamate NMDA receptor blocker, is a benchmark for neuroprotection but lacks the multimodal actions of this compound.
Key Insight : this compound’s ability to target downstream pathways (e.g., ERK3, mitochondrial dynamics) provides a safer and more versatile alternative to MK-801.
Neuroprotective Agents with Shared Targets
Edaravone (ROS Scavenger)
Edaravone, approved for ALS, scavenges ROS but lacks direct effects on Ca²⁺ or ERK signaling.
Parameter | This compound | Edaravone |
---|---|---|
ROS Reduction | 40% | ~30% in preclinical models |
Additional Targets | Ca²⁺, ERK3, mitochondrial stability | None |
Key Insight : this compound’s multitarget approach offers superior mechanistic breadth compared to single-pathway scavengers.
Riluzole (Glutamate Inhibitor)
Parameter | This compound | Riluzole |
---|---|---|
Mechanism | ERK3, ROS, Ca²⁺, mitochondrial | Glutamate release inhibition |
Clinical Utility | Preclinical (broad applications) | Approved only for ALS |
Key Insight : this compound’s ability to rescue ERK3 signaling and mitochondrial dynamics positions it as a candidate for diseases like Alzheimer’s and Parkinson’s.
Biologische Aktivität
B355252, chemically known as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, is a small molecule that has garnered attention for its neuroprotective properties. Initially synthesized in 2010, it has demonstrated potential in promoting neuronal growth and protecting against various forms of neuronal cell death. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on neuroinflammation, and protective roles in different models of neuronal injury.
This compound exhibits several mechanisms that contribute to its neuroprotective effects:
- Inhibition of Calcium Influx : this compound reduces calcium influx into neurons, mitigating excitotoxicity caused by glutamate.
- Reactive Oxygen Species (ROS) Reduction : The compound decreases ROS formation, which is crucial in preventing oxidative stress-related neuronal damage.
- Mitochondrial Protection : It stabilizes mitochondrial membrane potential and prevents the nuclear translocation of apoptosis-inducing factor (AIF), thereby inhibiting apoptosis.
- Regulation of Mitochondrial Dynamics : this compound influences mitochondrial fusion and fission processes, which are vital for neuronal survival during stress conditions .
Neuroprotective Effects Against Glutamate-Induced Toxicity
This compound has shown significant efficacy in protecting neuronal cells from glutamate-induced toxicity. In studies involving mouse hippocampal HT22 cells, this compound pretreatment significantly improved cell viability under conditions of glutamate exposure:
Concentration of Glutamate (mM) | Cell Viability (%) |
---|---|
0 (Control) | 100 |
1.0 | ~80 |
2.0 | ~40 |
2.5 (with this compound) | ~75 |
The results indicate that this compound effectively mitigates the detrimental effects of high glutamate levels on cell survival .
Anti-Neuroinflammatory Properties
Recent studies highlight this compound's role in suppressing neuroinflammation induced by lipopolysaccharide (LPS). In a murine model, this compound was administered prior to LPS injection, resulting in notable improvements in behavioral scores and reductions in brain tissue damage:
- Behavioral Assessment : Animals treated with this compound showed improved behavioral outcomes compared to controls subjected to LPS alone.
- Histological Findings : The compound reduced microglial and astrocytic activation, key indicators of neuroinflammation.
Key Cytokine Levels Post-Treatment
This compound treatment led to decreased levels of pro-inflammatory cytokines:
Cytokine | LPS Group (pg/mL) | LPS + this compound Group (pg/mL) |
---|---|---|
IL-1β | Increased | Significantly Reduced |
IL-18 | Increased | Significantly Reduced |
TLR4 | Elevated | Lowered |
NLRP3 | Elevated | Lowered |
These findings suggest that this compound possesses anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .
Case Studies and Experimental Models
Several studies have explored the efficacy of this compound across different models:
- Cobalt Chloride-Induced Hypoxia : In vitro experiments using cobalt chloride to mimic hypoxic conditions revealed that this compound significantly reduced cell death and improved mitochondrial dynamics by enhancing the expression of fusion proteins while stabilizing fission proteins .
- Intracerebral Hemorrhage Model : A study investigating the effects of this compound on intracerebral hemorrhage demonstrated neuroprotective effects through modulation of UCP2 expression, which is critical for mitochondrial function during hemorrhagic events .
- Parkinson's Disease Models : Research utilizing 6-hydroxydopamine (6-OHDA) to model Parkinson's disease indicated that this compound could protect against neurotoxic damage associated with dopaminergic neuron degeneration .
Q & A
Basic Research Questions
Q. What primary neuroprotective mechanisms does B355252 exhibit in cerebral ischemia models?
this compound reduces neuronal damage by activating TrkA receptors, attenuating ROS production, preserving mitochondrial membrane potential, and inhibiting cytochrome C release. These mechanisms collectively reduce apoptosis and DNA damage (γH2AX levels) in ischemic neurons. Experimental validation includes immunofluorescence for caspase-3/NeuN colocalization and ROS quantification via tissue lysate assays in rat stroke models .
Q. What in vitro models are used to study this compound's effects on glutamate-induced neurotoxicity?
HT22 hippocampal neuronal cells are the primary model. Methodologies include:
- MitoTracker Red CM-XROS staining to visualize mitochondrial fragmentation.
- Western blotting to quantify fission/fusion proteins (e.g., Drp1, Fis1, Opa1).
- AIF immunostaining to assess nuclear translocation of pro-apoptotic factors .
Q. How does this compound modulate the MAPK/JNK pathway in neuroprotection?
this compound suppresses JNK cascade activation, which is critical for inflammation and apoptosis. This is validated by reduced phospho-JNK levels in vitro and attenuated gliosis (GFAP/Iba-1 staining) and cytokine release (IL-1β, TNF-α) in vivo .
Q. What biomarkers indicate this compound's efficacy in reducing post-stroke inflammation?
Key biomarkers include:
- Pro-inflammatory cytokines : IL-1β and TNF-α (measured via ELISA).
- Gliosis markers : GFAP (astrocytes) and Iba-1 (microglia) via immunofluorescence.
- LDH levels as a proxy for tissue damage .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound's blood-brain barrier (BBB) penetration?
- In vitro models : Use BBB permeability assays with endothelial cell monolayers (e.g., transwell systems) to measure this compound diffusion.
- In vivo validation : Intraperitoneal administration followed by mass spectrometry or HPLC to quantify brain tissue concentrations.
- Molecular weight analysis : this compound (514 Da) falls within the optimal range (151–655 Da) for CNS drug penetration, supporting feasibility .
Q. How to resolve contradictions in this compound's effect on ROS levels across studies?
Contradictory ROS data (e.g., elevated ROS in HT22 cells vs. reduced ROS in stroke models) may arise from:
- Dose-dependent effects : Higher concentrations (e.g., 8 μM) may induce ROS in vitro.
- Context-specific responses : In vivo antioxidant pathways (e.g., NGF/TrkA signaling) may counteract ROS.
- Methodological adjustments : Use ROS probes (e.g., DCFH-DA) with strict controls for assay timing and cell viability .
Q. What methodologies quantify mitochondrial dynamics changes induced by this compound?
- MitoTracker imaging : Classify mitochondrial morphology (tubular vs. fragmented) and calculate fission rates.
- Drp1 phosphorylation analysis : Western blot for phospho-Drp1 (Ser616) to assess fission activation.
- Subcellular fractionation : Isolate mitochondrial and cytoplasmic fractions to track AIF translocation .
Q. What statistical approaches are recommended for analyzing behavioral outcomes in this compound-treated stroke models?
- Two-way ANOVA : Compare longitudinal data (e.g., mNSS scores at days 1, 3, 7 post-stroke).
- Cylinder test analysis : Quantify forelimb asymmetry using the formula R/(R+L)×100%.
- Grid walk tests : Calculate foot-fault percentages with Bonferroni correction for multiple comparisons .
Q. How to integrate in vitro and in vivo data to clarify this compound's anti-inflammatory mechanisms?
- Cross-validation : Compare cytokine profiles (e.g., IL-10 upregulation) in HT22 cells and stroke models.
- Pathway inhibition studies : Use JNK inhibitors (e.g., SP600125) to isolate this compound's role in MAPK signaling.
- Cell-specific knockdowns : Silence TrkA in microglia/astrocytes to assess glial vs. neuronal effects .
Q. Methodological Notes
- Data Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting results for follow-up studies .
- Experimental Reproducibility : Detailed protocols for HT22 cell culture, TTC staining, and ELISA are critical. Reference open-access datasets or supplementary materials from primary studies .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding in behavioral tests .
Eigenschaften
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261576-81-1 | |
Record name | B 355252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1261576-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.